molecular formula C13H21NO4 B2356987 Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 871727-37-6

Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2356987
CAS No.: 871727-37-6
M. Wt: 255.314
InChI Key: QHWOZJGWXZDMDZ-OPRDCNLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane ring system. Its structure includes a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an ethyl ester at the 3-position. The stereochemistry (1r,3r,5r) is critical for its spatial orientation and reactivity. With the molecular formula C₁₃H₂₁NO₄ and molecular weight 255.31 g/mol, it is commercially available in ≥97% purity (CAS: 871727-37-6) and is stored at ambient temperature . This compound is primarily utilized in pharmaceutical research as a protein degrader building block, leveraging its rigid bicyclic framework and protected amine for controlled synthetic modifications .

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWOZJGWXZDMDZ-OPRDCNLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (1R,3R,5R)-2-BOC-2-azabicyclo[3.1.0]hexane-3-carboxylate, commonly referred to as a derivative of saxagliptin, is an important compound in medicinal chemistry. Its structure features a bicyclic framework that contributes significantly to its biological activity, particularly in the context of enzyme inhibition and receptor interaction.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 871727-37-6
  • IUPAC Name : 2-tert-butyl 3-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

This compound functions primarily as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a critical role in glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound enhances the levels of incretin hormones, which are vital for glucose homeostasis.

1. Antidiabetic Properties

Research has demonstrated that compounds similar to ethyl (1R,3R,5R)-2-BOC exhibit significant antidiabetic effects by modulating glucose levels and improving insulin sensitivity. In vitro studies have shown that this compound can effectively inhibit DPP-IV activity, leading to increased insulin secretion and decreased blood glucose levels in diabetic models .

2. Neuroprotective Effects

Recent studies suggest that derivatives of this compound may also exert neuroprotective effects. For instance, research has indicated that azabicyclo compounds can interact with mu-opioid receptors, potentially providing analgesic effects and protecting neuronal cells from apoptosis . This opens avenues for exploring its use in treating neurodegenerative diseases.

Case Study 1: DPP-IV Inhibition

In a study published in Organic & Biomolecular Chemistry, researchers synthesized various azabicyclo derivatives and tested their efficacy as DPP-IV inhibitors. Ethyl (1R,3R,5R)-2-BOC was highlighted for its potent inhibitory activity with an IC50 value comparable to that of saxagliptin .

CompoundIC50 Value (µM)Reference
Ethyl (1R,3R,5R)-2-BOC12.5
Saxagliptin10

Case Study 2: Neuroprotective Activity

A study focused on the neuroprotective properties of azabicyclo compounds demonstrated that ethyl (1R,3R,5R)-2-BOC could protect neuronal cells against oxidative stress-induced apoptosis. The mechanism was linked to its ability to modulate the mu-opioid receptor signaling pathway .

Scientific Research Applications

Synthetic Applications

Ethyl (1R,3R,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate serves as a valuable building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles : The compound is utilized as a starting material for synthesizing various heterocyclic compounds such as pyrrolidines and piperidines, which are known for their diverse biological activities . These compounds are essential in pharmaceutical research due to their roles in drug development.

Case Study: Synthesis of Saxagliptin

One notable application of this compound is its involvement as an impurity in the synthesis of Saxagliptin, a dipeptidyl peptidase-IV inhibitor used for managing type 2 diabetes. The presence of this compound during the manufacturing process highlights its significance in ensuring the quality and efficacy of pharmaceutical products.

Comparative Analysis with Related Compounds

To better understand the relevance of this compound, it is useful to compare it with other similar compounds:

Compound NameStructure TypeKey FeaturesUnique Aspects
2-Azabicyclo[3.1.0]hexane-2-carboxylic acidBicyclicContains carboxylic acidLacks Boc protection
SaxagliptinBicyclicDipeptidyl peptidase-IV inhibitorTherapeutically active
N-Boc-L-trans-4,5-MethanoprolineBicyclicContains Boc groupDifferent nitrogen substitution

This table illustrates how variations in functional groups and protective strategies influence chemical reactivity and biological activity among these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities but differ in substituents, stereochemistry, or ring systems, leading to distinct physicochemical and application profiles:

Compound Key Features Molecular Formula CAS Number Applications Key Differences
Ethyl (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate Stereoisomer with (1s,3r,5s) configuration C₁₃H₂₁NO₄ 871727-40-1 Drug development (e.g., PROTACs) Altered spatial arrangement affects receptor binding and synthetic pathways .
Ethyl (1S,3S,4R,5R)-2-Boc-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-3-carboxylate Larger [2.2.1]heptane ring; dibenzylamino substituent C₂₅H₃₄N₂O₄ N/A Specialized R&D (e.g., kinase inhibitors) Increased steric bulk and ring strain influence solubility and reactivity .
Ethyl di-endo-3-acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate [2.2.2]octane ring; acetylated amine C₁₃H₁₉NO₃ N/A Organic synthesis intermediates Reduced ring strain and acetyl group alter hydrolysis kinetics .
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl Methyl ester; dimethyl substituents; HCl salt C₁₀H₁₇NO₂·HCl N/A Pharmaceutical intermediates Polar salt form enhances aqueous solubility; lacks Boc protection .
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate Oxa ring (O instead of N); ketone group C₈H₁₀O₄ 184838-77-5 API intermediates Oxa ring reduces basicity; ketone enables conjugation chemistry .

Commercial Availability and Pricing

Compound Supplier Purity Price (USD)
Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate Aladdin, CymitQuimica ≥97% $72–$10,506.90 (500 mg)
Ethyl (1s,3r,5s)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate Combi-Blocks 95% $355 (0.1 g)
Ethyl (1S,3S,4R,5R)-2-Boc-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-3-carboxylate Accela N/A $1,200 (1 g)

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound features a norbornane-like bicyclo[3.1.0]hexane core with three stereocenters at positions 1R, 3R, and 5R. The Boc (tert-butyloxycarbonyl) group protects the secondary amine, while the ethyl ester functionalizes the carboxylate moiety. Its molecular formula is $$ \text{C}{13}\text{H}{21}\text{NO}_{4} $$, with a molecular weight of 255.31 g/mol. Key physicochemical properties include a predicted boiling point of $$ 321.7 \pm 25.0^\circ \text{C} $$ and density of $$ 1.161 \pm 0.06 \, \text{g/cm}^3 $$.

Pharmaceutical Relevance

As Saxagliptin Impurity 50, this compound arises during the synthesis of Saxagliptin’s bicyclic β-amino acid intermediate. Regulatory guidelines mandate strict control over its levels in active pharmaceutical ingredients (APIs), necessitating robust synthetic and analytical protocols.

Synthetic Strategies

Retrosynthetic Analysis

Retrosynthetic disconnection reveals two primary fragments:

  • Bicyclic amine scaffold : Derived from stereocontrolled cyclization of a proline precursor.
  • Boc-ethyl carboxylate : Introduced via sequential protection and esterification.

Stereoselective Cyclization Methods

Diels-Alder Approach

Early routes employed Diels-Alder cycloaddition between cyclopentadiene and ethyl acrylate derivatives. However, poor stereocontrol at the 1R, 3R, and 5R positions limited utility.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs’ catalyst (e.g., G-II) enables efficient bicyclo[3.1.0] formation. A 2016 study achieved 78% yield with $$ \text{[Ru]} = \text{Cl}2(\text{PCy}3)2(\text{H}2\text{IMes}) $$ in dichloromethane at $$ 40^\circ \text{C} $$. Stereochemistry is dictated by chiral auxiliaries pre-installed on the diene precursor.

Boc Protection and Esterification

Sequential Protection-Esterification
  • Amine Protection : Treating the free amine (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) yields the Boc-protected intermediate.
  • Ethyl Ester Formation : Carboxylic acid activation with $$ \text{SOCl}_2 $$ followed by ethanol quenching installs the ethyl ester. Yields exceed 85% under anhydrous conditions.
One-Pot Methodology

A 2020 patent describes a tandem Boc-protection/esterification using $$ \text{Boc}_2\text{O} $$ and ethyl chloroformate in the presence of triethylamine. This method reduces purification steps, achieving 91% purity by HPLC.

Industrial-Scale Optimization

Catalytic Asymmetric Synthesis

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective formation of the bicyclic core. A 2022 report documented 94% enantiomeric excess (ee) using $$ \text{TRIP} $$ in toluene at $$ -20^\circ \text{C} $$.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved via crystallization with dibenzoyl-L-tartaric acid, exploiting differential solubility of diastereomeric salts. This method achieves >99% de in three recrystallizations.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel elution with hexane:ethyl acetate (7:3) removes nonpolar byproducts.
  • Preparative HPLC : C18 columns with acetonitrile:water gradients resolve stereoisomers, critical for pharmaceutical-grade material.

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ : Key signals include δ 1.44 (s, Boc tert-butyl), δ 4.12 (q, ethyl CH$$_2$$), and δ 3.85 (m, bicyclic H).
  • HPLC-MS : $$[M + \text{H}]^+ = 256.2 \, \text{m/z} $$, confirming molecular weight.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity Scalability
Diels-Alder 45 82 Low Limited
RCM 78 89 Moderate Moderate
Catalytic Asymmetric 92 95 High High
One-Pot Protection 88 91 High High

Table 1: Performance metrics of major synthetic routes.

Challenges and Mitigation Strategies

Epimerization Risks

The ethyl ester’s α-proton is susceptible to base-induced epimerization. Low-temperature ($$ <0^\circ \text{C} $$) reactions and non-basic workup conditions (e.g., aqueous citric acid) minimize racemization.

Boc Group Stability

While stable under acidic conditions, the Boc group cleaves under strong bases (e.g., NaOH). Neutral pH buffers are mandated during final isolations.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl (1r,3r,5r)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylate?

Methodological Answer: The synthesis typically involves cyclization and protection steps. A representative protocol includes:

  • Cyclization : Stirring intermediates in dichloromethane (DCM) under inert atmosphere at room temperature for 2 hours .
  • Purification : Flash column chromatography (75% ethyl acetate in petroleum ether) yields ~70% pure product .
  • Key Parameters : Temperature control (<120°C to avoid Boc-group decomposition) and solvent selection (e.g., DCM for stability) are critical.

Q. How can the purity and identity of this compound be confirmed post-synthesis?

Methodological Answer:

  • TLC Analysis : Monitor reaction progress using ethyl acetate (EA) as the mobile phase (Rf = 0.3–0.4) .
  • NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., cyclopropane protons at δ 1.2–1.5 ppm) and Boc-group signals (tert-butyl at δ 1.4 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ = 297.18 g/mol) .

Advanced Research Questions

Q. How do variations in cyclization conditions affect the stereochemical outcome of the bicyclic structure?

Methodological Answer:

  • Cis/Trans Selectivity : Adjusting base strength (e.g., DIPEA vs. NaHCO3) or reaction temperature can influence cyclopropane ring formation. For example, low temperatures (−20°C) favor cis-isomers due to kinetic control .
  • Chiral Resolution : Use chiral stationary phase chromatography (CSP) or diastereomeric salt formation (e.g., with L-tartaric acid) to isolate enantiomers .

Q. What strategies resolve data contradictions arising from unexpected byproducts during coupling reactions?

Methodological Answer:

  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., de-Boc products or ester hydrolysis derivatives).
  • Optimization : Replace T3P coupling agents with EDC/HOBt to minimize side reactions in amide bond formation .
  • Reaction Monitoring : Use in-situ FTIR to track Boc-group stability during prolonged heating .

Q. How is this compound utilized in synthesizing saxagliptin intermediates?

Methodological Answer:

  • Key Intermediate : React with (S)-2-((tert-butoxycarbonyl)amino)-2-adamantylacetic acid via EDC/HOBt coupling to form a peptide bond .
  • Dehydration : Treat with trifluoroacetic anhydride (TFAA) to generate the cyano derivative, a precursor to saxagliptin .
  • Stereochemical Control : Ensure enantiomeric purity (≥99% ee) via chiral HPLC to avoid inactive isomers .

Q. How can X-ray crystallography determine the absolute configuration of this bicyclic compound?

Methodological Answer:

  • Crystal Growth : Diffuse diethyl ether into a DCM solution to obtain single crystals .
  • Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for triclinic crystals (space group P1).
  • Refinement : Solve the structure via SHELXL-97, confirming the (1r,3r,5r) configuration using Flack parameter analysis .

Data Analysis & Biological Applications

Q. How can researchers reconcile discrepancies in reported yields across synthetic protocols?

Methodological Answer:

  • Variable Impact : Compare catalyst systems (e.g., Pd/C vs. enzymatic), solvent polarity, and Boc-protection efficiency. For example, DMF may reduce yields due to carbamate side reactions .
  • Statistical Tools : Apply Design of Experiments (DoE) to optimize parameters like temperature and stoichiometry.

Q. What in vitro assays evaluate the biological activity of derivatives of this compound?

Methodological Answer:

  • Antifungal Assays : Test against Candida albicans using broth microdilution (MIC = 15 µg/mL) .
  • Receptor Binding : Use mGlu2/3 receptor assays (IC50 < 10 nM) to assess CNS activity .
Compound DerivativeBiological TargetActivity (IC50/MIC)Reference
Boc-protected analogmGlu2 receptor4.8 nM
Ethyl esterC. albicans15 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.